Ethyl 4-Methoxycinnamate
Overview
Description
Ethyl methoxycinnamate, also known as ethyl p-methoxycinnamate, is an organic compound with the molecular formula C₁₂H₁₄O₃. It is an ester formed from methoxycinnamic acid and ethanol. This compound is commonly found in various plants, particularly in the rhizomes of Kaempferia galanga, and is known for its pleasant fragrance and potential therapeutic properties .
Mechanism of Action
Target of Action
Ethyl 4-Methoxycinnamate primarily targets COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response, making this compound an effective anti-inflammatory agent . It also targets NFκB , a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It inhibits COX-1 and COX-2 in vitro, which are key enzymes in the production of prostaglandins, compounds that mediate inflammation . It also demonstrates potent NFκB inhibitory activity, thereby reducing the expression of genes involved in inflammation and immune response .
Biochemical Pathways
The compound affects several biochemical pathways. It inhibits the COX pathway , reducing the production of prostaglandins and thereby alleviating inflammation . It also impacts the NFκB signaling pathway , suppressing the transcription of various genes involved in immune and inflammatory responses .
Pharmacokinetics
, it’s known that the compound has good drug-like properties without toxicity
Result of Action
The inhibition of COX-1, COX-2, and NFκB by this compound results in a reduction of inflammation and immune responses . This makes the compound potentially useful in the treatment of conditions characterized by excessive inflammation or overactive immune responses.
Action Environment
Environmental factors can influence the action of this compound. For instance, its presence in aquatic environments has been documented due to its widespread use in sunscreen and personal care products . Regulations and market trends can also impact its environmental presence and consequently its bioavailability .
Biochemical Analysis
Biochemical Properties
Ethyl 4-Methoxycinnamate has been found to inhibit COX-1 and COX-2 in vitro, with IC50s of 1.12 and 0.83 μM, respectively . This suggests that this compound interacts with these enzymes and inhibits their activity, potentially influencing biochemical reactions within the body.
Cellular Effects
In cellular contexts, this compound has been shown to significantly reduce DENV-2 infection, virion production, and viral protein synthesis in HepG2 and A549 cells . It also reduces DENV-2-induced cytokines (IL-6 and TNF-α) and chemokines (RANTES and IP-10), indicating inhibition of NF-κB activation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with COX-1 and COX-2 enzymes, leading to their inhibition . This inhibition can result in changes in gene expression and cellular signaling pathways, affecting the overall function of the cell.
Temporal Effects in Laboratory Settings
Over time, the effects of this compound have been observed to decrease in laboratory settings . In the mid-2000s, the levels for this compound ranged between 3.3 and 72 ng/g dw. In 2017, a maximum concentration ten times lower was observed .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have dose-dependent effects. At a dose of 60 mg/kg, it reduces IL-1 and TNF-α production and inhibits granuloma formation in a rat model of cotton pellet-induced granuloma formation .
Metabolic Pathways
Given its inhibitory effects on COX-1 and COX-2, it may influence prostaglandin synthesis, a metabolic pathway these enzymes are involved in .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl methoxycinnamate can be synthesized through the esterification of p-methoxycinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of ethyl methoxycinnamate often involves the use of high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatographic scanning (HPTLCS) methods to ensure the purity and quality of the final product . These methods are environmentally friendly and comply with green analytical chemistry principles.
Chemical Reactions Analysis
Types of Reactions: Ethyl methoxycinnamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: p-Methoxycinnamic acid.
Reduction: p-Methoxyphenylpropanol.
Substitution: Various substituted cinnamates depending on the nucleophile used.
Scientific Research Applications
Ethyl methoxycinnamate has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Studied for its potential anti-inflammatory and antioxidant properties.
Comparison with Similar Compounds
Octyl methoxycinnamate:
p-Methoxycinnamic acid: The parent acid of ethyl methoxycinnamate, used in various chemical syntheses.
Uniqueness: Ethyl methoxycinnamate is unique due to its dual role as both a UV-absorbing agent in cosmetic formulations and a potential therapeutic agent in cancer treatment. Its ability to inhibit NFκB activation sets it apart from other similar compounds .
Properties
IUPAC Name |
ethyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-9H,3H2,1-2H3/b9-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNGCHLFKUPGPX-RMKNXTFCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401308962 | |
Record name | Ethyl (E)-4-methoxycinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ethyl trans-p-methoxycinnamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030762 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24393-56-4, 1929-30-2 | |
Record name | Ethyl (E)-4-methoxycinnamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24393-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl methoxycinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001929302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl methoxycinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024393564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl methoxycinnamate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16440 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ethyl (E)-4-methoxycinnamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401308962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl p-methoxycinnamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.073 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL METHOXYCINNAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SD418S06XD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl trans-p-methoxycinnamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030762 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
49 - 50 °C | |
Record name | Ethyl trans-p-methoxycinnamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030762 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main sources of ethyl p-methoxycinnamate (EPMC)?
A1: EPMC is a naturally occurring phenylpropanoid ester primarily found in the rhizomes of plants like Kaempferia galanga (kencur) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] and Curcuma zedoaria (white turmeric) [, , ].
Q2: How is EPMC typically extracted from plant material?
A2: Several extraction methods have been employed, including:
- Soxhlet extraction: Using solvents like n-hexane [] or ethanol [].
- Supercritical fluid extraction (SFE): Employing carbon dioxide as a solvent [, , ].
- Water distillation: Providing high purity EPMC suitable for fresh and dried herbs [].
Q3: What is the molecular formula and weight of EPMC?
A3: * Molecular formula: C12H14O3 * Molecular weight: 206.24 g/mol
Q4: What spectroscopic techniques are used to characterize EPMC?
A4: EPMC is commonly characterized using:
- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H-NMR and 13C-NMR provide detailed structural information [, , , ].
- Infrared (IR) spectroscopy: Offers insights into functional groups present in the molecule [, ].
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify EPMC in plant extracts [, , , , , ].
- Ultraviolet-Visible (UV-Vis) spectrophotometry: Helps determine the compound's absorbance/transmittance properties and quantify its concentration [, ].
Q5: What are the reported biological activities of EPMC?
A5: EPMC exhibits a range of biological activities, including:
- Anti-inflammatory: Shown to inhibit cyclooxygenase-2 (COX-2) enzyme activity [, , , , , , ].
- Anti-angiogenic: Inhibits the formation of new blood vessels, potentially useful in cancer treatment [, , ].
- Anti-fungal: Effective against various fungal strains, including Trichophyton rubrum and Aspergillus niger [, , ].
- Anti-cancer: Demonstrates cytotoxic activity against various cancer cell lines, including melanoma and breast cancer cells [, , , , ].
- Anti-nematodal: Toxic to certain nematodes, offering potential as a bio-pesticide [, , ].
- Anti-paresthesia: Reduces parathrin-induced head shaking in mice, suggesting a potential role in treating abnormal skin sensations [].
Q6: How does EPMC exert its anti-inflammatory effect?
A6: EPMC primarily acts by inhibiting the activity of cyclooxygenase-2 (COX-2) [, , , , , , ]. COX-2 is an enzyme involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2, EPMC reduces prostaglandin synthesis, thereby suppressing inflammation.
Q7: What is the mechanism of action of EPMC in inhibiting angiogenesis?
A7: EPMC has been shown to inhibit angiogenesis by interacting with tyrosine kinase []. Tyrosine kinases are enzymes involved in various cellular processes, including cell growth and angiogenesis. By inhibiting tyrosine kinase activity, EPMC disrupts the signaling pathways involved in blood vessel formation.
Q8: Has the structure-activity relationship (SAR) of EPMC been investigated?
A8: Yes, several studies have investigated the impact of structural modifications on EPMC's activity [, , , ]. For instance:
- Replacing the ester group with an amide group generally reduces anti-inflammatory activity [].
- Introducing a nitrostyrene group can retain or enhance anti-inflammatory activity [].
- Modifications at the phenyl ring can impact anti-cancer activity, with 2-hydroxybenzohydrazide showing promising results [].
Q9: How stable is EPMC under various conditions?
A9: While EPMC demonstrates stability under various conditions, specific data on its stability profile is limited in the provided research. Research suggests a potential for degradation during vacuum drying [].
Q10: What strategies have been explored to improve EPMC's solubility and bioavailability?
A10: One promising approach involves encapsulating EPMC in hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex []. This complexation significantly enhances EPMC's solubility in water and improves its dissolution rate, potentially leading to enhanced bioavailability.
Q11: Are there any known toxicity concerns associated with EPMC?
A11: While generally considered safe for traditional uses, comprehensive toxicity studies are limited in the provided research.
Q12: What analytical methods are used to quantify EPMC?
A12: Common analytical techniques for EPMC quantification include:
- Thin-layer chromatography (TLC) densitometry: Used to determine EPMC content in plant extracts [].
- High-performance liquid chromatography (HPLC): Employed to measure EPMC concentration, especially after extraction or purification [].
Q13: Has computational chemistry been used to study EPMC?
A13: Yes, computational methods like molecular docking have been used to:
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